

2-Cyclohexylamino-1-phenylethanol molecular structure and stereochemistry

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Compound of Interest

Compound Name: 2-Cyclohexylamino-1-phenylethanol

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In-Depth Technical Guide: 2-Cyclohexylamino-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and potential pharmacological significance of **2-Cyclohexylamino-1-phenylethanol**. This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Properties

2-Cyclohexylamino-1-phenylethanol is a β -amino alcohol with the molecular formula $C_{14}H_{21}NO$ and a molecular weight of 219.32 g/mol. [1][2][3][4] Its structure features a central ethanol backbone substituted with a phenyl group at the C1 position and a cyclohexylamino group at the C2 position. The presence of a hydroxyl group and a secondary amine imparts both hydrogen-bond donor and acceptor capabilities, influencing its physicochemical properties such as solubility and potential for biological interactions.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	2-(Cyclohexylamino)-1-phenylethan-1-ol	
Synonyms	Benzenemethanol, α-[(cyclohexylamino)methyl]-; Benzyl alcohol, α-((cyclohexylamino)methyl)-	[1][2]
CAS Number	6589-48-6	[1][2][3]
Molecular Formula	C ₁₄ H ₂₁ NO	[1][2][3]
Molecular Weight	219.3226 g/mol	[1][2]
InChI	InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2	[1][2]
InChIKey	ISYFTHDLBGNHQW-UHFFFAOYSA-N	[1][2]

Spectroscopic data, including infrared (IR) and mass spectra, are available through the NIST WebBook, providing foundational data for the characterization of this compound.[1][2]

Stereochemistry

The molecular structure of **2-Cyclohexylamino-1-phenylethanol** contains two chiral centers:

- C1: The carbon atom bonded to the phenyl group and the hydroxyl group.
- C2: The carbon atom bonded to the cyclohexylamino group.

The presence of two stereocenters gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers: (1R,2R) and (1S,2S), and (1R,2S) and (1S,2R). These stereoisomers are diastereomers of each other. The specific three-dimensional arrangement of the substituents at these chiral centers is critical as it can significantly influence the molecule's interaction with chiral biological targets such as enzymes and receptors.

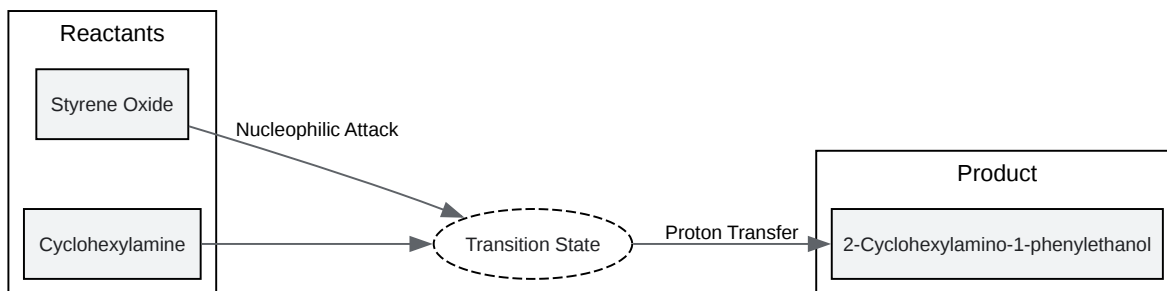
The synthesis of a specific stereoisomer requires stereoselective synthetic methods. Without such control, a racemic or diastereomeric mixture will be produced. The separation of these stereoisomers can be achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

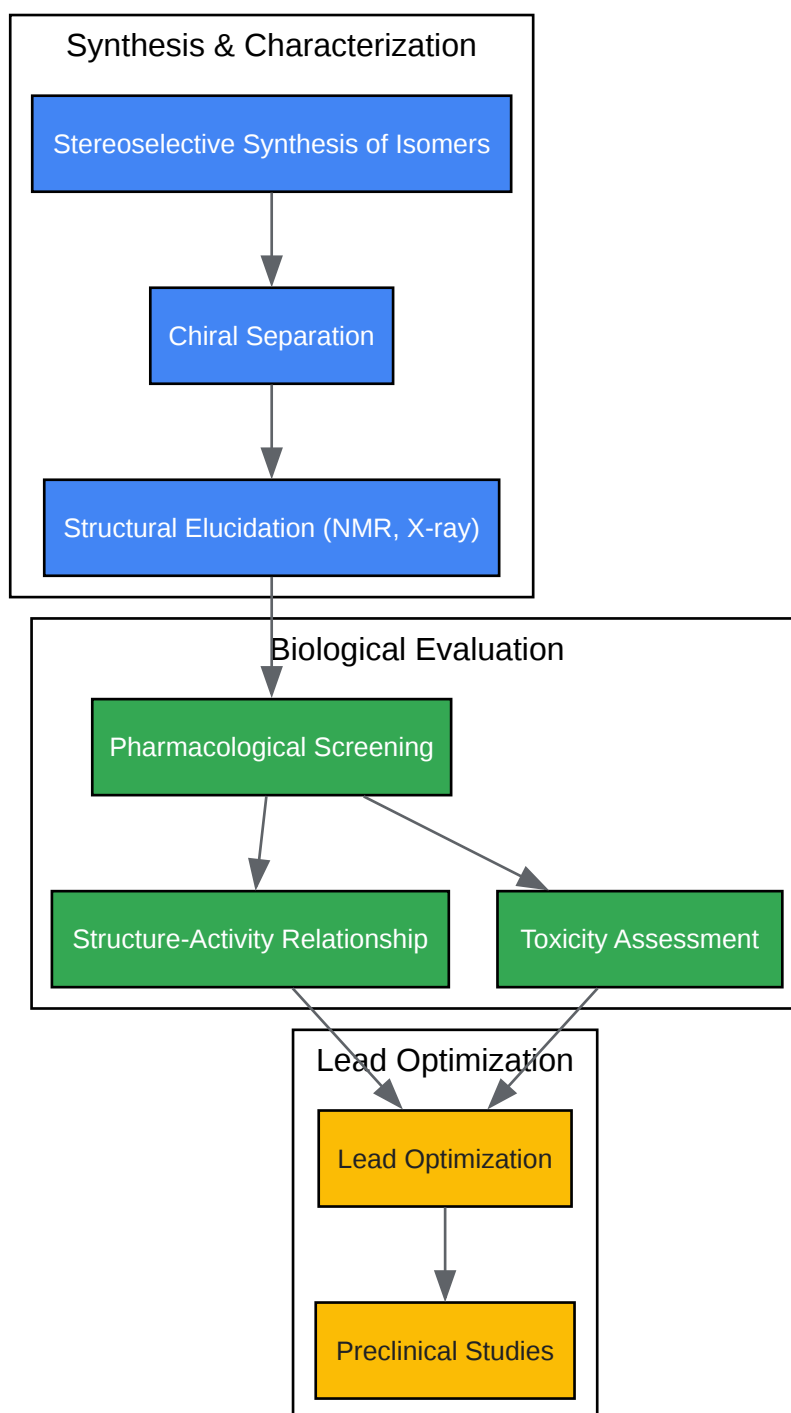
Synthesis

The synthesis of **2-Cyclohexylamino-1-phenylethanol**, as a β -amino alcohol, can be approached through several established synthetic routes. A common and direct method involves the ring-opening of an epoxide with an amine.

Proposed Synthetic Pathway: Epoxide Ring-Opening

A likely synthetic route to **2-Cyclohexylamino-1-phenylethanol** is the nucleophilic attack of cyclohexylamine on styrene oxide. This reaction typically proceeds via an S_N2 mechanism.





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References

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